molecular formula C12H18N2O3S B4865472 3-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide

3-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide

Cat. No.: B4865472
M. Wt: 270.35 g/mol
InChI Key: JIQMHJROUULUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide is an organic compound with a complex structure that includes a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dimethylsulfamoyl Group: This step involves the reaction of dimethylamine with sulfur trioxide to form dimethylsulfamoyl chloride.

    Attachment to the Phenyl Ring: The dimethylsulfamoyl chloride is then reacted with a phenyl compound under suitable conditions to attach the dimethylsulfamoyl group to the phenyl ring.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate product with a propanamide derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

3-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl ring and propanamide moiety can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)phenylboronic acid
  • 3-(dimethylsulfamoyl)phenylboronic acid
  • N,N-dimethyl-4-boronobenzenesulfonamide

Uniqueness

3-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylsulfamoyl group and the propanamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-13-12(15)9-6-10-4-7-11(8-5-10)18(16,17)14(2)3/h4-5,7-8H,6,9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQMHJROUULUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
3-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide
Reactant of Route 3
Reactant of Route 3
3-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide
Reactant of Route 4
3-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide
Reactant of Route 5
Reactant of Route 5
3-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide
Reactant of Route 6
3-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.